1-Chloroanthraquinone
Overview
Description
1-Chloroanthraquinone is an organic compound with the molecular formula C14H7ClO2 . It is used as an intermediate for manufacturing vat dyes .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ring with keto groups and a chlorine atom . The X-ray crystal structure of this compound has been determined . The optimized molecular structure and harmonic vibrational frequencies were calculated using the Gaussian 09 program .Chemical Reactions Analysis
In the atmosphere, this compound should exist in both the vapor phase and the particulate phase. In the vapor phase, it will react with hydroxyl radicals with an estimated half-life of about 13 days . The reaction mechanism may involve single electron transfer (SET) .Physical and Chemical Properties Analysis
This compound is a yellow, highly crystalline solid . It has a molecular weight of 242.66 g/mol . It is poorly soluble in water but soluble in hot organic solvents .Scientific Research Applications
Chemico-physical Characterization for Thin Films : 1-CAQ has been investigated for its properties when deposited as thin films under vacuum. It retains its structural integrity during the deposition process, indicating potential for use in materials science and electronics (Jamali, Nasrallah, & Bernède, 1995).
Intermediate in Dye Synthesis : It acts as an intermediate in the synthesis of various dyestuffs, particularly in the Ullmann condensation with aniline, highlighting its role in the textile and dye industry (Lord & Peters, 1971).
Solubility in Organic Solvents : The solubility of 1-CAQ in organic solvents has been mathematically correlated using the Abraham solvation parameter model. This information is crucial for its applications in chemistry and materials science (Flanagan et al., 2006).
Crystal Structure Analysis : The crystal structure of 1-CAQ has been determined, which is essential for understanding its chemical behavior and potential applications in crystallography and materials science (Meng, Liu, Huang, & Zhang, 1999).
Functional Dyes and Colored Fibers : 1-CAQ reacts with certain compounds to form functional dyes, useful in the production of colored nylon fibers. This demonstrates its application in the textile industry (Liu et al., 1997).
Reactivity in Organic Synthesis : The compound exhibits unique reactivity patterns in organic synthesis, particularly in the condensation with arylamines. This reactivity is vital for understanding its potential use in organic chemistry and drug synthesis (Lord & Peters, 1968).
Complex Salt Formation with Silver : The interaction of 1-CAQ with silver has been studied, showing potential for use in materials chemistry and electronics (Jamali, Bernède, Rabiller, & Mevellec, 1996).
Drug Therapy for Thyroid Cancer : Research on derivatives of 1-CAQ, such as 1-amino-5-chloroanthraquinone, suggests potential applications in drug therapy, particularly for thyroid cancer (Valarmathi, Premkumar, Meera, & Benial, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-chloroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJQSFSGAZAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052571 | |
Record name | 1-Chloroanthraquinone | |
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Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |
Record name | 1-Chloroanthraquinone | |
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Boiling Point |
Sublimes | |
Record name | 1-CHLOROANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents | |
Record name | 1-CHLOROANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
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Vapor Pressure |
0.00000087 [mmHg] | |
Record name | 1-Chloroanthraquinone | |
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Color/Form |
YELLOW NEEDLES FROM TOLUENE OR ALCOHOL | |
CAS No. |
82-44-0, 26264-07-3 | |
Record name | 1-Chloroanthraquinone | |
Source | CAS Common Chemistry | |
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Record name | 1-Chloroanthraquinone | |
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Record name | 9,10-Anthracenedione, chloro- | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 9,10-Anthracenedione, 1-chloro- | |
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Record name | 1-Chloroanthraquinone | |
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Record name | 1-chloroanthraquinone | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
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Melting Point |
162 °C | |
Record name | 1-CHLOROANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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